[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester
Overview
Description
[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester is a boronic ester derivative with the molecular formula C17H29BN2O4. This compound is known for its utility in various organic synthesis processes, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester is widely used in scientific research for its role in facilitating Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Employed in the creation of organic electronic materials.
Agrochemicals: Utilized in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action for [3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic ester group, which allows for efficient transfer of the organic moiety to the palladium center .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolane
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester stands out due to its enhanced stability and reactivity in cross-coupling reactions compared to other boronic esters. Its unique structure allows for more efficient transmetalation and reductive elimination steps, making it a valuable reagent in organic synthesis .
Biological Activity
The compound [3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on existing research and data.
- Molecular Formula : C15H27BN2O2
- Molecular Weight : 278.2 g/mol
- CAS Number : 2205068-12-6
The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazole derivatives are known for their ability to inhibit specific enzymes and receptors. For instance, compounds containing the pyrazole scaffold have been shown to act as inhibitors of certain kinases and other enzymes involved in signaling pathways.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a range of biological activities including:
- Antiviral Activity : Some pyrazole derivatives have demonstrated efficacy against viral infections by inhibiting viral replication.
- Anticancer Properties : Certain compounds in this class have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Tables
Case Studies
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Antiviral Activity Against β-Coronaviruses
- A study examined the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives, revealing that modifications in the pyrazole structure could enhance potency against viral targets. The introduction of specific substituents improved binding affinity and metabolic stability while maintaining antiviral activity.
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Cancer Cell Proliferation Inhibition
- Research indicated that compounds similar to the target compound inhibited the growth of multiple cancer cell lines. The mechanism involved interference with key signaling pathways leading to reduced cell viability.
Research Findings
Recent studies have focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. For example:
- The incorporation of dioxaborolane moieties has been shown to improve solubility and bioavailability.
- Modifications at the 4-position of the pyrazole ring can lead to significant increases in potency against specific kinases involved in cancer progression.
Properties
IUPAC Name |
tert-butyl 2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O4/c1-11-14(18-23-16(6,7)17(8,9)24-18)12(2)20(19-11)10-13(21)22-15(3,4)5/h10H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVGVCJDLCNBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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